(Formylimino)di-2,1-ethanediyl acrylate

Descripción

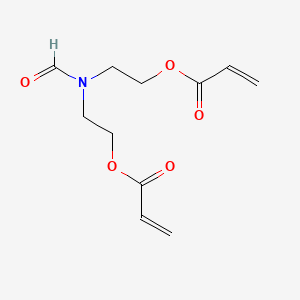

"(Formylimino)di-2,1-ethanediyl acrylate" is a synthetic organic compound characterized by a central formyl-substituted imino group (-N=CHO) bridging two ethylene (ethane-1,2-diyl) units, each esterified with acrylate groups.

- Molecular Formula: Hypothetically, replacing substituents in analogs like "(Acetylimino)di-2,1-ethanediyl diacetate" (C₁₀H₁₇NO₅) with acrylate (C₃H₃O₂⁻) instead of acetate (C₂H₃O₂⁻) would yield C₁₄H₁₇NO₅.

- Applications: Likely used in polymer chemistry (e.g., crosslinking agents or reactive monomers), similar to dimethylaminoethyl acrylate .

Propiedades

Número CAS |

66028-30-6 |

|---|---|

Fórmula molecular |

C11H15NO5 |

Peso molecular |

241.24 g/mol |

Nombre IUPAC |

2-[formyl(2-prop-2-enoyloxyethyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C11H15NO5/c1-3-10(14)16-7-5-12(9-13)6-8-17-11(15)4-2/h3-4,9H,1-2,5-8H2 |

Clave InChI |

MUNQTANGTJVMDW-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)OCCN(CCOC(=O)C=C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Formylimino)di-2,1-ethanediyl acrylate typically involves the reaction of acryloyl chloride with N,N-bis(2-hydroxyethyl)formamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial Production Methods

Industrial production methods for (Formylimino)di-2,1-ethanediyl acrylate involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

(Formylimino)di-2,1-ethanediyl acrylate undergoes various chemical reactions, including:

Addition Reactions: The acrylate groups can participate in polymerization reactions, forming polymers with various properties.

Substitution Reactions: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving (Formylimino)di-2,1-ethanediyl acrylate include:

Acryloyl Chloride: Used in the synthesis of the compound.

Triethylamine: Acts as a base in the synthesis reaction.

Nucleophiles: Used in substitution reactions to modify the formyl group.

Major Products Formed

The major products formed from reactions involving (Formylimino)di-2,1-ethanediyl acrylate depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield various polymers, while substitution reactions produce different derivatives .

Aplicaciones Científicas De Investigación

(Formylimino)di-2,1-ethanediyl acrylate has several scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Biology: Employed in the development of biomaterials for medical applications.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings, adhesives, and other materials.

Mecanismo De Acción

The mechanism of action of (Formylimino)di-2,1-ethanediyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares "(Formylimino)di-2,1-ethanediyl acrylate" with key analogs from the evidence:

Key Differences and Implications

Reactivity and Stability

- Formyl vs. Acetyl/Methyl Groups : The formyl group in the target compound increases electrophilicity compared to acetyl () or methyl () substituents, making it more reactive in condensation or crosslinking reactions .

- Acrylate vs. Fatty Acid Esters : Acrylate esters (C=C bond) enable polymerization, unlike saturated esters in , which are tailored for lipid-based applications (e.g., surfactants) .

Regulatory Considerations

- The formyl derivative may require similar regulatory scrutiny.

Research Findings and Data Gaps

- Synthetic Feasibility: The synthesis route for "(Formylimino)di-2,1-ethanediyl acrylate" could mirror methods for acetyl analogs (e.g., esterification of formylimino diol with acrylic acid) .

- Thermal Properties : Analogous compounds like dioleate esters exhibit high boiling points (~708°C) , suggesting the target compound may also require high-temperature processing.

- Data Limitations: No direct experimental data (e.g., spectral or toxicity profiles) were found in the evidence, necessitating further research.

Actividad Biológica

(Formylimino)di-2,1-ethanediyl acrylate is a compound belonging to the class of acrylates, which are widely studied for their biological activities and potential applications in various fields, including medicine and materials science. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mutagenicity, and potential therapeutic uses.

Chemical Structure and Properties

(Formylimino)di-2,1-ethanediyl acrylate is characterized by its acrylate backbone with a formylimino functional group. The general structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Toxicological Effects

Research indicates that compounds within the acrylate family, including (formylimino)di-2,1-ethanediyl acrylate, can exhibit various toxicological effects. Key findings include:

- Liver and Kidney Toxicity : High doses of acrylates have been associated with decreased body weight gain and liver toxicity in laboratory studies. These effects were observed in animal models exposed to varying concentrations of acrylates .

- Mutagenicity : Studies have shown that acrylates can induce chromosomal aberrations in mammalian cells. For instance, (formylimino)di-2,1-ethanediyl acrylate may exhibit clastogenic properties, which means it can cause breaks in chromosomes leading to mutations .

Case Studies

Several case studies provide insights into the biological activity of (formylimino)di-2,1-ethanediyl acrylate:

Table of Biological Effects

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Liver Toxicity | Decreased body weight gain | |

| Chromosomal Aberrations | Induction of chromosomal damage | |

| Mutagenicity | Induced mutations in mammalian cells |

Mechanistic Insights

The mechanisms underlying the biological activity of (formylimino)di-2,1-ethanediyl acrylate involve interactions with cellular macromolecules such as DNA and proteins. The clastogenic activity observed suggests that it may form adducts with nucleophilic sites in DNA, leading to mutations. Additionally, the reactivity of the formylimino group could facilitate Michael-type additions with nucleophiles present in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.